molecular formula C20H28N4O4 B2925749 N-(3,4-dimethoxybenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1171066-99-1

N-(3,4-dimethoxybenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No. B2925749
CAS RN: 1171066-99-1
M. Wt: 388.468
InChI Key: NNGDCUFSJIRBMA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H28N4O4 and its molecular weight is 388.468. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Compounds structurally related to N-(3,4-dimethoxybenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide have been explored for their potential antimicrobial and antiproliferative activities. For instance, the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives, bearing similarities in structural motifs, demonstrated moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017). Furthermore, another study discovered a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors, highlighting their potential as novel therapeutic agents for cancer treatment (Krasavin et al., 2014).

Novel Heterocyclic Compound Synthesis

Research into the synthesis of novel heterocyclic compounds derived from various starting materials, such as visnaginone and khellinone, has led to the development of new anti-inflammatory and analgesic agents. These compounds have been shown to possess significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory activity, suggesting their potential application in medical treatments (Abu‐Hashem et al., 2020).

Anticancer Activity

The synthesis of N-substituted derivatives of certain oxadiazole compounds has indicated moderate to significant antibacterial activity, which could be leveraged in developing new treatments against various bacterial infections. The structural features of these compounds, including the oxadiazole ring, play a crucial role in their biological activities (Khalid et al., 2016).

Synthetic Methodologies and Chemical Interactions

The exploration of synthetic methodologies for creating bifunctional tetraaza macrocycles and the study of their potential applications in medicinal chemistry and drug development provide insights into the versatility of nitrogen-containing compounds in pharmaceutical research (McMurry et al., 1992). Additionally, the study of hydrogen bonding in proton-transfer compounds and the resulting structural formations can enhance the understanding of molecular interactions critical for drug design (Smith & Wermuth, 2010).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c1-13(2)18-22-23-19(28-18)15-7-9-24(10-8-15)20(25)21-12-14-5-6-16(26-3)17(11-14)27-4/h5-6,11,13,15H,7-10,12H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGDCUFSJIRBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

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